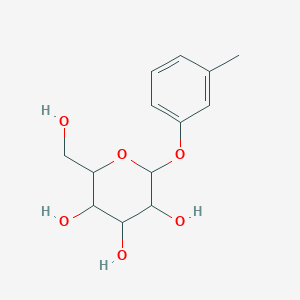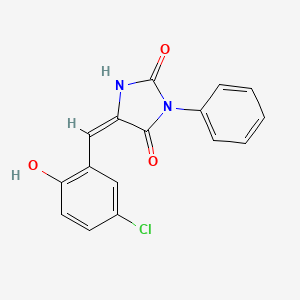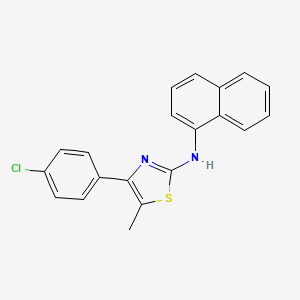![molecular formula C12H20ClNO3 B4923203 2-[Tert-butyl(methyl)amino]ethyl furan-2-carboxylate;hydrochloride](/img/structure/B4923203.png)
2-[Tert-butyl(methyl)amino]ethyl furan-2-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Tert-butyl(methyl)amino]ethyl furan-2-carboxylate;hydrochloride is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring, a tert-butyl group, and a methylamino group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Tert-butyl(methyl)amino]ethyl furan-2-carboxylate;hydrochloride typically involves the reaction of furan-2-carboxylic acid with tert-butyl(methyl)amine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[Tert-butyl(methyl)amino]ethyl furan-2-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The tert-butyl and methylamino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
2-[Tert-butyl(methyl)amino]ethyl furan-2-carboxylate;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[Tert-butyl(methyl)amino]ethyl furan-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butylamino)ethyl methacrylate: Similar in structure but contains a methacrylate group instead of a furan ring.
tert-Butyl [2-(methylamino)ethyl]carbamate hydrochloride: Contains a carbamate group instead of a furan ring.
Uniqueness
2-[Tert-butyl(methyl)amino]ethyl furan-2-carboxylate;hydrochloride is unique due to the presence of the furan ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.
Properties
IUPAC Name |
2-[tert-butyl(methyl)amino]ethyl furan-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3.ClH/c1-12(2,3)13(4)7-9-16-11(14)10-6-5-8-15-10;/h5-6,8H,7,9H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBQAMPXHSTASF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C)CCOC(=O)C1=CC=CO1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-(4-chlorobenzyl)-1-[2-(4-hydroxy-3-methoxyphenyl)-1-methylethyl]-4-piperidinecarboxylate](/img/structure/B4923125.png)
![(2S)-2-acetamido-N-ethyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]-4-methylsulfanylbutanamide](/img/structure/B4923140.png)
![1-(2,2-Dibenzylhydrazinyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4923146.png)
![5-Acetyl-4-(4-bromophenyl)-2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B4923159.png)
![4-chloro-N-[(5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4923162.png)
![N-[2-[1-[(5-chloro-2-hydroxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]acetamide](/img/structure/B4923164.png)

![3,5-dimethyl-4-[(4-nitrophenyl)thio]-1-(pentafluorobenzoyl)-1H-pyrazole](/img/structure/B4923174.png)


![1-(4-chlorophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4923199.png)
![N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B4923202.png)

![bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-[[(2,4-dimethylphenyl)amino]carbonyl]-](/img/structure/B4923218.png)
